4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid

Beschreibung

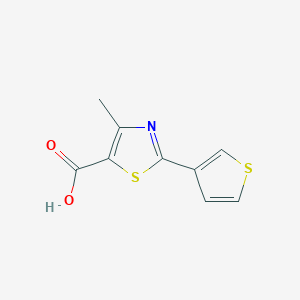

4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a thiophen-3-yl group at position 2, and a carboxylic acid at position 3.

Eigenschaften

IUPAC Name |

4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c1-5-7(9(11)12)14-8(10-5)6-2-3-13-4-6/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGULDBMEXPEPDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CSC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid typically involves the condensation of appropriate thiophene and thiazole precursors. One common method is the Gewald reaction, which involves the condensation of a thiocarbonyl compound with a nitrile and an α-methylene carbonyl compound in the presence of a base . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the thiophene and thiazole rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene and thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula: C9H7NO2S2

- Molecular Weight: 225.29 g/mol

- IUPAC Name: 4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid

This compound's structure features a thiazole ring fused with a thiophene moiety, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds containing thiazole and thiophene rings exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit bacterial growth effectively. In vitro evaluations often compare these compounds against standard antibiotics to determine their efficacy. The presence of the carboxylic acid functional group enhances solubility and bioavailability, making these compounds suitable candidates for further development in antimicrobial therapies .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Several studies have synthesized analogs of thiazole derivatives and tested them against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. The results indicated that certain derivatives demonstrated significant cytotoxic effects compared to standard chemotherapeutic agents like cisplatin . The mechanism of action is believed to involve the inhibition of specific enzymes or pathways essential for cancer cell proliferation.

Case Study: Antibacterial Activity

A series of thiazole derivatives were synthesized and tested for antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentrations comparable to established antibiotics .

Case Study: Anticancer Evaluation

In another study, a library of thiazole derivatives was screened against multiple cancer cell lines. Compounds with a thiophene substitution showed enhanced cytotoxicity due to increased interaction with cellular targets involved in cancer progression . The findings suggest that structural modifications can lead to improved therapeutic profiles.

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The sulfur atoms in the thiophene and thiazole rings can form strong interactions with biological macromolecules, such as proteins and enzymes. This interaction can modulate the activity of these macromolecules, leading to the compound’s observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and physicochemical data for the target compound and its analogues:

Key Differences and Implications

- Substituent Position : The 2-thienyl vs. 3-thienyl isomerism ( vs. Target Compound) alters molecular symmetry and intermolecular interactions, impacting melting points and solubility.

- Electron Effects: Trifluoromethyl groups () enhance metabolic stability and acidity compared to electron-donating groups like methylphenoxy ().

- Pharmacokinetics: Amino-linked derivatives () may exhibit improved bioavailability due to hydrogen bonding, whereas alkoxy groups () increase lipophilicity for better membrane penetration.

Biologische Aktivität

4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound known for its diverse biological activities. The presence of both thiophene and thiazole rings contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C9H7NO2S2

- CAS Number : 871544-52-4

Biological Activity Overview

This compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against various bacteria and fungi. Its mechanism involves disrupting microbial cell wall synthesis and interfering with metabolic pathways.

- Anticancer Potential : Studies have shown that this compound can inhibit the growth of cancer cells in vitro. For instance, it has demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma), with IC50 values indicating moderate to strong activity.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in animal models. It may inhibit the activity of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway.

- Antioxidant Activity : In vitro assays suggest that it possesses antioxidant properties, scavenging free radicals and reducing oxidative stress markers.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The sulfur atoms in its structure allow for strong interactions with proteins and enzymes, potentially modulating their activity. This interaction can lead to the inhibition of specific pathways involved in inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Case Studies

Several studies have highlighted the biological potential of this compound:

- Anticancer Study : A study evaluated the cytotoxicity of this compound against various cancer cell lines, revealing significant inhibitory effects on proliferation rates and induction of apoptosis in HeLa cells. The study reported an IC50 value of approximately 30 µM for HeLa cells, indicating strong anticancer activity.

- Anti-inflammatory Research : In an animal model of induced inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 after four weeks of treatment. Histological analysis confirmed a reduction in inflammatory cell infiltration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.